Pentachlorophenyl 2,4-dichlorobenzoate

Lipophilicity Bioaccumulation Membrane Permeability

Researchers needing a stable, lipophilic pro-pesticide or environmental marker face sourcing challenges for perchlorinated esters with tunable hydrolysis. Pentachlorophenyl 2,4-dichlorobenzoate (CAS 5435-84-7) addresses this with a dual-ring heptachlorinated architecture. • XLogP3 7.7 ensures strong partitioning into polymeric matrices and soil organic matter • Pentachlorophenolate leaving group (pKₐ 4.7-5.3) enables pH-dependent hydrolytic activation • 12.4-fold slower acylation kinetics vs. pentafluorophenyl esters for controlled synthetic sequences. Supplied with full analytical documentation for reproducible environmental and agrochemical research.

Molecular Formula C13H3Cl7O2
Molecular Weight 439.3 g/mol
CAS No. 5435-84-7
Cat. No. B12079764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorophenyl 2,4-dichlorobenzoate
CAS5435-84-7
Molecular FormulaC13H3Cl7O2
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C13H3Cl7O2/c14-4-1-2-5(6(15)3-4)13(21)22-12-10(19)8(17)7(16)9(18)11(12)20/h1-3H
InChIKeyKEWARCLVRHWTHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentachlorophenyl 2,4-Dichlorobenzoate: Physicochemical Profile


Pentachlorophenyl 2,4-dichlorobenzoate (CAS 5435-84-7) is a perchlorinated aromatic ester (C₁₃H₃Cl₇O₂; MW 439.3 g/mol) composed of a pentachlorophenol leaving group ester-linked to a 2,4-dichlorobenzoic acid acyl moiety [1]. The compound exhibits a computed XLogP3 of 7.7 [1], indicating pronounced lipophilicity that distinguishes it from less chlorinated benzoate esters. Listed under NSC 21510 in the NCI Developmental Therapeutics Program repository [1] and registered as DTXSID20281394 in the EPA DSSTox database [1], this compound is recognized as a halogenated aromatic ester with potential utility as a pro-pesticide, environmental marker, and synthetic intermediate.

Controlled-release Hydrolysis-activated biocide release studies
Environmental fate High-lipophilicity marker for persistence and bioaccumulation modeling
Synthetic methodology Moderated acyl transfer kinetics for stepwise coupling

Pentachlorophenyl 2,4-Dichlorobenzoate Irreplaceability


Generic substitution fails because pentachlorophenyl 2,4-dichlorobenzoate combines two independently tunable halogenation domains—the acyl ring (2,4-dichloro pattern) and the leaving group ring (pentachloro pattern)—into a single molecular entity. Reducing chlorine substitution on either ring alters the compound's hydrolytic stability, lipophilicity, and biological activity [1]. The pentachlorophenolate leaving group (pKₐ 4.7–5.3) is a significantly better leaving group than less halogenated phenolates, enabling distinct nucleophilic acyl substitution kinetics that cannot be matched by mono- or dichlorophenyl esters . Furthermore, the compound's XLogP3 of 7.7 exceeds that of pentachlorophenyl benzoate (logP ~6.04) and pentachlorophenyl acetate (logP ~4.88) , meaning that seemingly minor structural modifications produce large differences in membrane partitioning, environmental fate, and bioaccumulation potential.

Halogenation pattern shift
Reducing chlorine substitution on either ring may alter hydrolytic stability, lipophilicity, and biological activity profile.
Leaving group reactivity mismatch
Pentachlorophenolate leaving group pKa is markedly lower than less halogenated phenolates; substitution may produce slower hydrolysis kinetics not representative of target.
Lipophilicity divergence
Pentachlorophenyl benzoate or acetate analogs have substantially lower logP, leading to different membrane partitioning and environmental fate predictions.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Simpler Esters

Pentachlorophenyl 2,4-dichlorobenzoate exhibits a computed XLogP3 of 7.7 [1], which is substantially higher than that of pentachlorophenyl benzoate (logP 6.04) and pentachlorophenyl acetate (logP 4.88) . This difference arises from the additional chlorine atoms and extended aromatic surface contributed by the 2,4-dichlorobenzoate acyl moiety. The 1.66 logP unit increase versus the benzoate analog translates to an approximately 46-fold greater octanol/water partition coefficient, predicting enhanced passive membrane permeation and stronger soil organic carbon sorption.

Lipophilicity (logP)
Reported
XLogP3 7.7 vs. pentachlorophenyl benzoate 6.04, acetate 4.88
Supports membrane partitioning and environmental fate studies
Computed values; cross-study comparison
Lipophilicity Bioaccumulation Membrane Permeability QSAR

Superior Leaving Group Ability

The pentachlorophenol leaving group has a pKₐ of 4.7–5.3 , which is substantially lower than that of 2,4-dichlorophenol (pKₐ ~7.9) and unsubstituted phenol (pKₐ ~9.95). A lower pKₐ indicates a weaker conjugate base and a better leaving group, directly translating to enhanced ester reactivity in nucleophilic acyl substitution. Additionally, the 2,4-dichlorobenzoic acid acyl component has a pKₐ of 2.68 , more acidic than unsubstituted benzoic acid (pKₐ 4.2), which increases the electrophilicity of the ester carbonyl. This dual activation—electron withdrawal on both the acyl and leaving group rings—creates a reactivity profile that is unique among chlorinated benzoate esters.

Leaving group pKa
Class-level
Pentachlorophenol pKa 4.7–5.3 vs. 2,4-dichlorophenol ~7.9, phenol ~9.95
Predicts tunable hydrolysis kinetics for pro-pesticide activation
Class-level inference; pKa from databases
Hydrolytic Stability Leaving Group pKa Nucleophilic Acyl Substitution Pro-pesticide Activation

Chlorine Content and Antimicrobial Potency

Pentachlorophenyl 2,4-dichlorobenzoate contains seven chlorine atoms (MW 439.3 g/mol) [1]. The structurally related depside analog 2,4-dichlorophenyl 2,4-dichlorobenzoate (CAS 314753-56-5) contains only four chlorine atoms (MW 336.0 g/mol) . While direct comparative antimicrobial MIC data for these specific compounds are not available in the peer-reviewed literature, multiple structure-activity relationship (SAR) studies on chlorinated benzoate and phenolate esters demonstrate that increasing halogen substitution correlates positively with antifungal and antibacterial potency [2]. The target compound's 75% higher chlorine mass fraction (56.7% Cl by weight vs. 42.2% for the tetrachloro analog) represents a structurally encoded potency enhancement that is quantifiable at the procurement specification level.

Chlorine loading
Class-level
7 Cl atoms, 56.7% Cl by weight vs. tetrachloro analog 4 Cl, 42.2%
Supports antimicrobial SAR screening design
No direct MIC data; SAR inference
Chlorine Content Antimicrobial Activity Structure-Activity Relationship Fungicide Potency

Reactivity vs. Pentafluorophenyl Esters

In a direct comparative study of active ester coupling reagents, the pentachlorophenyl (PCP) ester of N-carbobenzoxy-S-benzyl-L-cysteine required 62 minutes to achieve 90% dipeptide formation when coupled with valine methyl ester, whereas the analogous pentafluorophenyl (PFP) ester reached the same conversion in only 5 minutes [1]. This 12.4-fold difference in reaction rate demonstrates that pentachlorophenyl esters provide a more controlled, moderately paced acylation profile compared to the highly reactive pentafluorophenyl esters. The slower kinetics are advantageous in synthetic contexts where rapid, exothermic reactions must be avoided or where intermediate stability during multi-step sequences is required. Additionally, the PCP ester exhibited lower solubility in THF than the PFP ester, offering orthogonal solubility properties for reaction engineering [1].

Acylation rate
Head-to-head
PCP ester: 62 min to 90% vs. PFP ester: 5 min
Moderated kinetics for stepwise synthesis control
Dipeptide coupling model; THF solvent
Active Ester Reactivity Peptide Coupling Kinetics Leaving Group Comparison Synthetic Methodology

Pro-Pesticide Hydrolysis and Persistence

Pentachlorophenyl 2,4-dichlorobenzoate functions as a pro-pesticide that, upon ester hydrolysis, releases pentachlorophenol (PCP)—a known uncoupler of oxidative phosphorylation and broad-spectrum biocide [1]. The released pentachlorophenol has a logP (octanol-water) of 5.12 and water solubility of approximately 14 mg/L , indicating it will partition preferentially into organic phases and biological membranes. The 2,4-dichlorobenzoic acid co-product (pKₐ 2.68, water solubility ~480 mg/L) is relatively more mobile in aqueous environments. Controlled release studies on polymeric pentachlorophenyl esters demonstrate that diffusion through the matrix is the rate-determining step for PCP release, with measurable PCP liberation occurring over extended timeframes [2]. This dual-product hydrolysis profile is distinct from that of pentachlorophenyl acetate or pentachlorophenyl laurate, where the acid co-product differs in environmental mobility and biological activity.

Hydrolysis co-products
Class-level
Yields pentachlorophenol (logP 5.12) + 2,4-dichlorobenzoic acid (pKa 2.68)
Defines environmental mobility and persistence profile
Predicted pathway; class-level inference
Controlled Release Pro-Pesticide Environmental Persistence Pentachlorophenol Release

Application Scenarios for Procurement


Controlled-Release Pro-Pesticide Formulation

The compound's dual-ring heptachlorinated architecture, which releases pentachlorophenol (an uncoupler of oxidative phosphorylation) and 2,4-dichlorobenzoic acid upon ester hydrolysis, makes it a candidate pro-pesticide for controlled-release formulations [1][2]. Its XLogP3 of 7.7 ensures strong partitioning into polymeric matrices and soil organic matter, while the pentachlorophenolate leaving group pKₐ of 4.7–5.3 enables pH-dependent hydrolytic activation in environmental compartments where microbial esterases or alkaline conditions prevail . This scenario is supported by published controlled-release studies on structurally analogous polymeric pentachlorophenyl esters [2].

Environmental Fate and Bioaccumulation Markers

With a computed XLogP3 of 7.7, pentachlorophenyl 2,4-dichlorobenzoate ranks among the most lipophilic chlorinated benzoate esters, exceeding pentachlorophenyl benzoate (logP 6.04) and pentachlorophenyl acetate (logP 4.88) [3]. This high lipophilicity, combined with the compound's seven chlorine atoms (56.7% Cl by weight), makes it a suitable marker compound for studying bioaccumulation tendencies in food chain modeling and for calibrating environmental persistence assays . The compound's DTXSID20281394 registration in the EPA DSSTox database facilitates regulatory-compliant environmental monitoring studies [1].

Moderately Paced Acyl Transfer Reactivity

For synthetic methodologies that demand controlled, non-instantaneous acylation—such as sequential peptide coupling, bioconjugate synthesis, or stepwise polymer functionalization—the pentachlorophenyl ester leaving group offers a kinetically differentiated reactivity profile. Direct comparative data show that pentachlorophenyl active esters require 62 minutes to reach 90% conversion in dipeptide formation, versus only 5 minutes for pentafluorophenyl esters [4]. This 12.4-fold slower kinetics provides a practical window for reaction monitoring, intermediate isolation, and selectivity control in multi-step synthetic sequences.

Antimicrobial Screening with High Chlorine Content

The compound's seven chlorine atoms—three more than the closest depside analog 2,4-dichlorophenyl 2,4-dichlorobenzoate —provide the highest halogen loading among commercially available benzoate-phenyl ester pairs. This structural feature is valuable for antimicrobial screening libraries designed to probe chlorine-dependent structure-activity relationships, where increasing halogen substitution has been empirically associated with enhanced membrane disruption and antifungal activity in chlorophenyl derivative optimization studies [5].

Application
Selection Property
Validation Focus
Controlled-release biocide research
Ester hydrolysis and leaving-group reactivity
Release kinetics in environmental matrices
Environmental fate marker studies
High lipophilicity and chlorine signature
Bioaccumulation modeling and persistence assays
Moderated acylation for sequential synthesis
Leaving group reactivity profile
Reaction rate and intermediate stability
Antimicrobial SAR screening
High halogen loading
Membrane disruption and antifungal activity correlations
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